Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one
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Overview
Description
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one, also known as LY-293,284, is a chemical compound that belongs to the class of quinolizinone derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. The purpose of
Scientific Research Applications
Photolysis of related compounds has been studied, leading to the synthesis of complex organic structures, which has implications in synthetic chemistry and pharmaceutical research (Bremner et al., 1994).
The compound has been involved in anionic ring-opening reactions of norbornenes fused to heterocycles, contributing to the development of new organic synthesis methods (Hergueta et al., 2004).
It has been used in regio- and chemoselective multicomponent protocols for the synthesis of various tricyclic compounds, which are significant in medicinal chemistry (Chebanov et al., 2008).
The compound's derivatives have been synthesized and studied for their potential as nonnarcotic analgesics, showing an improved therapeutic ratio (Hori et al., 1985).
Studies on the synthesis of this compound and its analogs have provided insights into the structure-activity relationships of potential antineoplastic agents (Popp & Watts, 1978).
Its role in the enzymatic synthesis of scaffolds for bioactive indole alkaloids has been explored, indicating its potential in biotechnological applications (Wang et al., 2020).
properties
IUPAC Name |
5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMCWSHHDYQAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.